molecular formula C20H19N B1582438 N,N-Dibenzylaniline CAS No. 91-73-6

N,N-Dibenzylaniline

Cat. No.: B1582438
CAS No.: 91-73-6
M. Wt: 273.4 g/mol
InChI Key: ISGXOWLMGOPVPB-UHFFFAOYSA-N
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Description

N,N-Dibenzylaniline (CAS 91-73-6) is a tertiary amine with the molecular formula C20H19N and a molecular weight of 273.38 g/mol. This compound is supplied as a white to almost white crystalline powder with a minimum purity of 99.0% by GC analysis . It has a melting point of 68-71°C and is soluble in organic solvents such as ethanol and diethyl ether . In scientific research, this compound serves as a versatile synthetic intermediate and a model substrate in pioneering organic methodologies. A significant modern application is its role in metal-free photoredox-catalyzed direct α-oxygenation reactions . Under visible light irradiation in the presence of a photoredox catalyst like 9-mesityl-10-methylacridinium ([Acr+-Mes]BF4) and molecular oxygen (O2), it undergoes efficient conversion to imide compounds, which are valuable building blocks in pharmaceutical and materials science research . This method is notable for its operational simplicity, high atom economy, and use of a green oxidant . The compound is also a traditional precursor in dye synthesis . Researchers can synthesize this compound by reacting aniline with benzyl bromide in the presence of a base such as potassium carbonate . Proper handling procedures should be followed, as the compound may cause skin and serious eye irritation . This product is intended for research and development purposes only and is not classified as a drug, food additive, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzylaniline
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InChI

InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
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InChI Key

ISGXOWLMGOPVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19N
Record name N,N-Dibenzylaniline
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DSSTOX Substance ID

DTXSID5059030
Record name Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
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Molecular Weight

273.4 g/mol
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CAS No.

91-73-6
Record name Dibenzylaniline
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Record name N,N-Dibenzylaniline
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Synthetic Methodologies for N,n Dibenzylaniline and Its Derivatives

Traditional Synthetic Approaches to N,N-Dibenzylaniline

The classical methods for synthesizing this compound have been well-established in the field of organic chemistry. These primarily include the direct alkylation of aniline (B41778) and, where applicable, reductive amination techniques.

The most common traditional method for the synthesis of this compound is the N-alkylation of aniline with benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide. google.com This reaction involves the nucleophilic substitution of the halide by the amino group of aniline.

A general procedure for this synthesis involves reacting aniline with a benzyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). nih.govrsc.org The reaction is typically stirred at room temperature overnight. nih.govrsc.org

The efficiency of the N-alkylation of aniline is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the type of base used.

Temperature: While some procedures are conducted at room temperature, others may require heating to achieve a reasonable reaction rate and yield. nih.govrsc.orgrsc.org For instance, one method involves heating a mixture of benzyl alcohol, aniline, and a catalytic amount of benzyl bromide at 160°C. rsc.org In contrast, another preparation using benzyl chloride and aniline in a sodium carbonate solution is also known. orgsyn.org

Solvents: The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMF are commonly employed as they can effectively solvate the reactants and facilitate the nucleophilic substitution. nih.govrsc.org Other solvents, such as toluene (B28343) and acetone (B3395972), have also been investigated. organic-chemistry.orgnih.gov In some cases, the reaction can be performed in water. orgsyn.org

Bases: A base is crucial to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. Common bases include potassium carbonate and sodium bicarbonate. nih.govrsc.orgorgsyn.org The basicity of the reagent can impact the formation of by-products. orgsyn.org

A significant challenge in the N-alkylation of aniline is achieving high selectivity and yield for the desired this compound. google.com The reaction can produce a mixture of mono- and di-alkylated products (N-benzylaniline and this compound), as well as potential C-alkylation products. orgsyn.orggoogle.com The separation of these products can be difficult due to their similar physical properties. google.com

Over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, is also a possibility. The proportion of aniline used is a critical factor; an excess of aniline can help to minimize the formation of dibenzylaniline when the mono-alkylated product is desired. orgsyn.org Conversely, to favor the formation of this compound, a higher ratio of the alkylating agent to aniline is typically used. google.com

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. jocpr.com This process typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. jocpr.com While direct reductive amination of benzaldehyde (B42025) with aniline could theoretically produce N-benzylaniline, the synthesis of this compound via this route would require a subsequent alkylation step.

In some contexts, the term reductive amination is used more broadly to include the reaction of amines with alcohols in the presence of a catalyst, a process also known as the "borrowing hydrogen" methodology. rsc.org This approach avoids the use of stoichiometric reducing agents. For instance, the N-alkylation of aniline with benzyl alcohol has been achieved using various catalysts. nih.govrsc.org

Alkylation Reactions of Aniline with Benzyl Halides

Optimization of Reaction Conditions: Temperature, Solvents, and Bases

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced strategies for the synthesis of this compound, with a focus on metal-free catalysis.

Metal-free catalysis offers an attractive alternative to traditional methods that often rely on metal catalysts, which can be expensive and pose environmental concerns. google.com One notable advancement is the use of visible-light-induced photoredox catalysis.

A study has described a metal-free, visible-light-driven photoredox-catalyzed method for the nonaqueous oxidative C-N bond cleavage of N,N-dibenzylanilines to produce secondary amides. organic-chemistry.org While this reaction breaks down this compound, the underlying principles of photoredox catalysis are relevant to its synthesis.

More directly, a metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides has been developed. nih.govrsc.org This reaction utilizes 9-mesityl-10-methylacridinium (B1239669) ([Acr⁺-Mes]BF₄) as a photoredox catalyst and molecular oxygen as a green oxidant under visible light. nih.govrsc.org The synthesis of the starting N,N-dibenzylanilines for this study was achieved through the traditional alkylation method. nih.gov This highlights that even with the development of advanced transformations, the fundamental synthesis of the core structure often relies on established procedures.

Another approach focuses on the synthesis of N,N-dibenzyl substituted anilines in a green medium without a catalyst, aiming for a low-cost, efficient, and environmentally friendly process. google.com

Metal-Free Catalysis for this compound Synthesis

Photoredox Catalysis for C-N Bond Formation

Visible-light photoredox catalysis represents a powerful and sustainable strategy for chemical synthesis, relying on renewable energy sources to drive reactions. virginia.edu While direct photoredox-catalyzed synthesis of this compound via C-N bond formation is not extensively documented, the technology is prominently used in the transformation and derivatization of the this compound scaffold. nih.govorganic-chemistry.org

Researchers have successfully employed metal-free photoredox catalysis for the direct α-oxygenation of N,N-Dibenzylanilines to produce imides, using photocatalysts such as 9-mesityl-10-methylacridinium tetrafluoroborate (B81430) ([Acr⁺-Mes]BF₄) and molecular oxygen as a green oxidant under visible light. nih.govrsc.org Another study details a visible-light-induced, photoredox-catalyzed method for the regioselective synthesis of secondary amides through the oxidative C-N bond cleavage of N,N-Dibenzylanilines. organic-chemistry.orgacs.org This process uses rose bengal as a metal-free photocatalyst in a nonaqueous system. organic-chemistry.org These examples underscore the potential of photoredox catalysis in the broader context of this compound chemistry, particularly for creating complex derivatives under mild and environmentally friendly conditions. nih.govorganic-chemistry.org Mechanistic studies suggest these reactions often proceed through radical pathways. nih.govrsc.org

Catalyst-Free Conditions and Solvent Effects

The synthesis of this compound can be effectively achieved without the use of metal catalysts, simplifying procedures and reducing costs. google.com One documented method involves the reaction of an amine compound with a benzyl halide in the presence of a base. google.com This approach is characterized by mild conditions, short reaction times, and high yields, making it suitable for large-scale production. google.com

Another green and efficient approach involves the reaction of aromatic amines with benzyl bromide under solvent- and catalyst-free conditions, facilitated by ultrasound irradiation. lp.edu.uaresearchgate.net A systematic study on the dibenzylation of aniline with benzyl bromide under ultrasound revealed that reaction yields were very low in various common solvents. lp.edu.ua However, conducting the reaction in a solvent-free environment at room temperature resulted in an excellent yield, demonstrating a significant solvent effect. lp.edu.ua The optimal molar ratio of aniline to benzyl bromide was found to be 1:2. lp.edu.ua This method's success across various anilines, regardless of the electronic nature of their substituents, highlights its broad applicability. lp.edu.ua

Table 1: Effect of Solvents on the Ultrasonic Dibenzylation of Aniline. lp.edu.ua
SolventTemperatureYield (%)
WaterRoom Temp.Low
Ethanol (B145695)Room Temp.Low
Ethyl Acetate (B1210297)Room Temp.Low
Acetonitrile (B52724)Room Temp.Low
HexaneRoom Temp.Low
DichloromethaneRoom Temp.Low
Solvent-FreeRoom Temp.88

Palladium-Catalyzed Approaches in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming C-N bonds. uwindsor.canih.gov This methodology is highly versatile and can be applied to the synthesis of a wide array of aniline derivatives, including tertiary amines like this compound. nih.govorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. uwindsor.ca For the synthesis of this compound, this could involve the reaction of aniline with two equivalents of a benzyl halide or the coupling of dibenzylamine (B1670424) with an aryl halide.

The efficacy of a Buchwald-Hartwig amination depends on a carefully optimized catalytic system, the components of which are outlined below. uwindsor.ca For instance, a system comprising Pd₂(dba)₃, the ligand XPhos, and K₃PO₄ as the base has been used effectively for the synthesis of N,N-dimethylanilines from aryl triflates. organic-chemistry.org Similarly, Pd(OAc)₂ with the ligand SPhos has been employed in the synthesis of related heterocyclic structures. researchgate.net

Table 2: Key Components of a Palladium-Catalyzed C-N Coupling System. uwindsor.ca
ComponentFunctionExamples
Palladium PrecursorSource of the active catalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes catalyst, facilitates key reaction stepsXPhos, SPhos, BINAP, P(t-Bu)₃
BaseDeprotonates the amine nucleophileCs₂CO₃, K₃PO₄, NaOtBu
SolventDissolves reactants, stabilizes intermediatesToluene, THF, Dioxane
Ligand Design and its Influence on Reactivity and Selectivity

Ligand design is of paramount importance in palladium-catalyzed C-N coupling, as the ligand's properties directly influence the catalyst's reactivity, stability, and selectivity. nih.govwiley.com The coordination of the ligand to the palladium center alters its electronic and steric environment, which in turn affects the kinetics of the elementary steps in the catalytic cycle. nih.gov

In the context of Buchwald-Hartwig amination, sterically demanding and electron-rich phosphine (B1218219) ligands are generally preferred. uwindsor.canih.gov The electron-donating nature of these ligands increases the electron density on the palladium(0) center, which facilitates the often rate-limiting oxidative addition step. nih.gov The steric bulk of the ligand accelerates the final reductive elimination step that forms the C-N bond and regenerates the active catalyst. uwindsor.ca Biaryl phosphine ligands, such as DavePhos, XPhos, and SPhos, are prominent examples that have enabled the coupling of a wide range of substrates, including challenging, electron-neutral or rich aryl chlorides. organic-chemistry.orgnih.govmit.edu The choice of ligand can also be critical for controlling selectivity, as demonstrated in related palladium-catalyzed reactions where specific ligands enable highly regioselective outcomes. nih.gov

Mechanistic Aspects of Pd-Catalyzed C-N Coupling

The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction involves a catalytic cycle that begins with a palladium(0) species. uwindsor.ca The key steps are:

Oxidative Addition : The aryl halide (Ar-X) reacts with the Pd(0)Lₙ complex, cleaving the Ar-X bond and forming a Pd(II) intermediate, [LₙPd(Ar)(X)]. uwindsor.ca

Amine Coordination and Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex, [LₙPd(Ar)(NR₂)]. uwindsor.cachemrxiv.org

Reductive Elimination : The final C-N bond is formed as the arylated amine product (Ar-NR₂) is eliminated from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. uwindsor.ca

The turnover-limiting step of this cycle can vary depending on the specific substrates, ligand, and base used. chemrxiv.org In some systems, particularly those using soluble organic bases, the resting state of the catalyst may be a base-bound oxidative addition complex, and an excess of the base can inhibit the reaction rate. chemrxiv.org Understanding these mechanistic nuances is crucial for developing more efficient and broadly applicable catalytic systems. mit.educhemrxiv.org

Microwave-Assisted and Flow Chemistry Synthesis

Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry offer significant advantages over conventional batch methods, including dramatically reduced reaction times, increased yields, and enhanced product purity. unito.itrsc.orgoatext.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. oatext.comucl.ac.uk While specific studies on the microwave synthesis of this compound are not prevalent, the technology has been successfully applied to related multicomponent reactions involving C-N bond formation, affording products selectively and in high yields with short reaction times. mdpi.com

Continuous flow chemistry is a powerful technique for scaling up chemical processes, including those optimized under microwave conditions. unito.it By pumping the reaction mixture through a heated reactor, large quantities of product can be generated with excellent control over reaction parameters like temperature and residence time. ucl.ac.uk The combination of microwave heating and flow reactors has been shown to achieve high productivity for various organic transformations, demonstrating the potential for efficient, scalable synthesis of this compound and its derivatives. unito.it

Atom Economy and E-factor Analysis in this compound Synthesis

The principles of green chemistry are increasingly important in evaluating the sustainability of synthetic routes. Two key metrics for this evaluation are atom economy (AE) and the environmental factor (E-factor). researchgate.net Atom economy measures the efficiency with which reactant atoms are incorporated into the final desired product, while the E-factor quantifies the amount of waste generated per unit of product. researchgate.net

The traditional synthesis of this compound from aniline and benzyl bromide in the presence of a base like potassium carbonate (C₆H₅NH₂ + 2 C₆H₅CH₂Br + K₂CO₃ → (C₆H₅CH₂)₂N(C₆H₅) + 2 KBr + H₂O + CO₂) has a theoretical atom economy that is reduced by the formation of inorganic salt byproducts.

Catalyst- and solvent-free methods significantly improve the greenness of the synthesis. google.comlp.edu.ua Eliminating the solvent, which often constitutes the largest mass component of a reaction, drastically reduces the E-factor. lp.edu.ua Similarly, catalyst-free conditions avoid waste associated with catalyst metals and ligands. google.com In contrast, while palladium-catalyzed methods are highly efficient in terms of yield and selectivity, they generate waste from the catalyst, ligands, and base, which can negatively impact the E-factor.

In related work on the derivatization of this compound, researchers have explicitly calculated green chemistry metrics. For the photoredox-catalyzed α-oxygenation of this compound to an imide, a high atom economy of 98.6% and a relatively low E-factor of 11.6 were reported, showcasing how modern synthetic methods can be designed with environmental impact in mind. nih.govrsc.orgrsc.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is a field of significant research, focusing on modifying the aromatic rings of the aniline or benzyl moieties. These modifications are achieved through various chemical reactions, where the nature and position of substituents play a critical role in the reaction's success and selectivity.

The electronic nature of substituents on the aniline or benzyl rings profoundly influences the synthetic outcomes for this compound derivatives. The electron density at the reaction center, modulated by these groups, can either facilitate or impede the desired transformation. otterbein.edu

In reactions such as the visible-light-mediated α-oxygenation of N,N-dibenzylanilines to form imides, the substituent on the aniline ring has a marked effect on product yields. nih.govrsc.org Electron-donating groups (EDGs) like methyl (-CH₃) and isopropyl (-CH(CH₃)₂) generally promote the reaction, leading to good yields. nih.gov Halogen substituents, which have a mixed inductive and mesomeric effect, also prove effective, with fluoro, chloro, and bromo-substituted anilines affording the corresponding imides in good to excellent yields (70–92%). nih.govrsc.orgrsc.org

Conversely, strong electron-withdrawing groups (EWGs) such as cyano (-CN), acetyl (-COCH₃), and nitro (-NO₂) on the aniline ring tend to diminish the reaction's efficiency, resulting in lower product yields. nih.govrsc.orgrsc.org Similarly, when EWGs like nitro or cyano are present on the benzyl rings, the reaction to form imides may fail entirely. nih.govrsc.org This suggests that reduced electron density on the this compound substrate is detrimental to this specific transformation. However, in other reaction types, such as palladium-catalyzed C-H olefination, anilines bearing both EDGs and EWGs have been shown to be compatible substrates, highlighting that the impact of electronic effects is context-dependent on the reaction mechanism. ru.nlresearchgate.net

Table 1: Effect of Substituents on the Aniline Ring in the α-Oxygenation of N,N-Dibenzylanilines

Substituent (R¹) on Aniline Classification Product Yield (%) Source(s)
-H Neutral 85 nih.gov
4-CH₃ Electron-Donating 88 nih.gov
4-CH(CH₃)₂ Electron-Donating 82 nih.gov
4-F Electron-Withdrawing (Halogen) 92 nih.gov
4-Cl Electron-Withdrawing (Halogen) 86 nih.gov
3-Cl Electron-Withdrawing (Halogen) 70 nih.gov
4-Br Electron-Withdrawing (Halogen) 88 nih.gov
4-CN Strong Electron-Withdrawing 45 nih.govrsc.org
4-COCH₃ Strong Electron-Withdrawing 52 nih.govrsc.org
4-NO₂ Strong Electron-Withdrawing 35 nih.govrsc.org

Yields correspond to the formation of the respective imide product under optimized photoredox catalysis conditions. nih.govrsc.org

Controlling the position of functionalization (regioselectivity) is a central challenge in organic synthesis. numberanalytics.com For this compound derivatives, achieving high regioselectivity is crucial for obtaining a specific isomer and avoiding complex product mixtures. uaeu.ac.ae This control is typically governed by a combination of steric and electronic factors, as well as the strategic use of catalysts and directing groups. numberanalytics.com

A notable advancement is the palladium-catalyzed para-selective C-H olefination of aniline derivatives. ru.nlacs.org By employing a specialized S,O-ligand with a Pd(OAc)₂ catalyst, researchers achieved excellent selectivity for functionalization at the para position of the aniline ring in compounds like this compound. ru.nlresearchgate.net This method is effective for a wide range of anilines, including those with various substituents, and demonstrates the power of ligand design in directing a reaction to a specific site. ru.nlacs.org For instance, the reaction of this compound with ethyl acrylate (B77674) using this system yielded the para-olefinated product with high selectivity. ru.nl

In other contexts, such as radical arylation reactions, functionalization tends to occur at the ortho and para positions. thieme-connect.com Regioselectivity can be steered by blocking one of these sites; for example, if the para position is already occupied by a substituent, functionalization occurs exclusively at the ortho position. thieme-connect.com The development of catalytic systems that can reliably direct functionalization to a single desired position remains a key area of research. numberanalytics.comuaeu.ac.ae

Table 2: Examples of Regioselective Synthesis in Aniline Derivatives

Reaction Type Substrate Catalytic System / Method Key Outcome Source(s)
C-H Olefination This compound Pd(OAc)₂ / S,O-Ligand Excellent para-selectivity ru.nlresearchgate.net
C-H Arylation N,N-Dialkylanilines Eosin Y (Photocatalyst) / Diazonium Salts Mixture of ortho and para isomers thieme-connect.com
Oxidative C-N Cleavage N,N-Dibenzylanilines Visible Light / Rose Bengal Regioselective cleavage to form 2° amides acs.org
Radical Coupling para-N,N-dimethyltoluidine Photoinduced Electron Transfer Exclusive ortho-functionalization (para-position blocked) thieme-connect.com

For a synthetic method to be industrially viable, it must be scalable, meaning it can be performed safely and efficiently on a large scale (e.g., gram to kilogram quantities). Key features of scalable protocols include operational simplicity, the use of inexpensive and non-toxic reagents and catalysts, and mild reaction conditions. researchgate.netgoogle.com

Several synthetic routes involving this compound and its derivatives have been developed with scalability in mind. A method for preparing this compound using benzyl halide, an amine, and a base is described as suitable for scale production due to its mild conditions and simple work-up. google.com Furthermore, the visible-light-mediated α-oxygenation of an this compound derivative to its corresponding imide has been successfully demonstrated on a gram scale, showcasing its potential for larger applications. rsc.org

The highly para-selective C-H olefination of aniline derivatives is also highlighted as being easily scalable. ru.nlacs.org Its compatibility with using molecular oxygen (from the air or a pressurized system) as the sole oxidant is a significant advantage for industrial processes, as it avoids the need for expensive or hazardous chemical oxidants. ru.nlacs.org This operational simplicity and use of a readily available oxidant are crucial for sustainable and cost-effective large-scale synthesis. acs.orgresearchgate.net Processes for preparing anilineboronic acids from this compound have also been developed, which is a prerequisite for their industrial use. google.com

Table 3: Scalable Synthetic Protocols Involving this compound Derivatives

Synthetic Protocol Key Features for Scalability Scale Demonstrated Source(s)
Preparation of this compound Mild conditions, simple work-up, no precious metal catalyst Suitable for "scale production" google.com
α-Oxygenation to Imides Visible light catalysis, use of O₂ as a green oxidant Gram-scale synthesis rsc.org
para-Selective C-H Olefination Operationally simple, compatible with O₂ as oxidant "Easily scalable" ru.nlacs.org
Preparation of Anilineboronic Acids Controlled reaction conditions for industrial preparation Prerequisite for industrial usability google.com

Reactivity and Reaction Mechanisms Involving N,n Dibenzylaniline

Gas-Phase Ion Chemistry and Fragmentation Pathways

The behavior of protonated N,N-Dibenzylaniline in the gas phase is characterized by a series of competitive and intricate reaction pathways. These are predominantly explored using electrospray ionization tandem mass spectrometry (ESI-MS/MS), where ions are generated, selected, and then fragmented by collision with an inert gas. This process, known as collision-induced dissociation (CID), provides a detailed map of the molecule's fragmentation patterns. researchgate.netnih.gov

Upon collisional activation, protonated this compound undergoes fragmentation through various pathways, dominated by benzyl (B1604629) cation transfer and proton transfer mechanisms. researchgate.netnih.gov The initial protonation site is the nitrogen atom, creating a positive charge that induces the cleavage of a carbon-nitrogen (C-N) bond. nih.govnih.gov This leads to the formation of key intermediates that dictate the subsequent fragmentation products. The elemental compositions of the major fragment ions have been confirmed through accurate mass measurements. researchgate.net

The major fragmentation pathways observed during the CID of protonated this compound are summarized below:

Precursor IonFragmentation ProcessMajor Product Ions
[M+H]⁺ of this compoundBenzyl Cation Transfer[M+H - C₇H₆]⁺, [M+H - C₁₃H₁₂]⁺, [M+H - C₆H₇N]⁺
[M+H]⁺ of this compoundProton TransferC₇H₇⁺
[M+H]⁺ of this compoundHydride Transferm/z 182
[M+H]⁺ of this compoundElectron Transferm/z 183

This table is based on findings from studies on the collision-induced dissociation of protonated this compound. researchgate.netresearchgate.net

A primary fragmentation route involves the transfer of a benzyl cation (C₇H₇⁺) from its initial position on the nitrogen atom to other nucleophilic sites within the molecule. researchgate.netnih.gov This intramolecular migration is a key step that initiates several subsequent reactions. acs.org The benzyl cation can transfer to either the phenyl ring of the aniline (B41778) moiety or one of the benzylic phenyl rings. researchgate.netresearchgate.net Both of these transfers can ultimately lead to the loss of a neutral benzene (B151609) molecule (C₆H₆) following a 1,3-hydrogen shift. researchgate.net

Furthermore, when the benzyl cation migrates to a benzylic phenyl ring, it opens up competitive reaction channels involving 1,2- and 1,4-hydrogen shifts. These shifts trigger the elimination of diphenylmethane (B89790) (C₁₃H₁₂) and aniline (C₆H₅NH₂), respectively. researchgate.net The concept of benzyl cation transfer is a recognized phenomenon in the gas-phase fragmentation of N-benzylated compounds. researchgate.net

Alongside benzyl cation transfer, proton transfer reactions also play a significant role. researchgate.netnih.gov These reactions can occur within the ion/neutral complex formed after the initial C-N bond cleavage. nih.gov For instance, a proton can be transferred from the benzyl cation component to the neutral aniline component, leading to the formation of a protonated aniline ion. researchgate.net The competition between direct dissociation of the complex and these internal transfer reactions is influenced by the electronic properties of the substituents. acs.org In some N-benzyl systems, proton transfer from a methyl group on the benzylic phenyl ring has been observed. nih.gov

The fragmentation of protonated this compound is rationalized by the formation of non-covalent ion/neutral complexes (INCs) as key intermediates. researchgate.netnih.govresearchgate.net Following the initial elongation and cleavage of the C-N bond, an INC is formed, typically consisting of a benzyl cation and a neutral N-benzylaniline molecule ([C₇H₇⁺ / N-benzylaniline]). nih.govresearchgate.net These complexes are transient species where the ionic and neutral components are held together by electrostatic forces, allowing them to interact before dissociating. researchgate.net The components within the complex can reorient, which is a crucial factor in determining the final products. researchgate.net The study of such complexes is vital for understanding the fragmentation mechanisms in mass spectrometry. nih.govresearchgate.net

Once the ion/neutral complex is formed, the benzyl cation can act as an electrophile. researchgate.netnih.gov It can attack one of the aromatic rings of the neutral N-benzylaniline partner within the complex. nih.gov This reaction is a gas-phase equivalent of an electrophilic aromatic substitution (EAS). masterorganicchemistry.com The attack on the phenyl ring leads to the formation of a new C-C bond and an arenium ion intermediate. nih.gov Subsequent deprotonation restores aromaticity, leading to the elimination of molecules like ammonia (B1221849) or benzylamine (B48309) in related systems and contributing to the observed product ions. nih.gov This intra-complex electrophilic attack is a recognized pathway in the fragmentation of various protonated N-benzyl compounds. researchgate.net

Other significant reactions occurring within the ion/neutral complex are hydride transfer and electron transfer. nih.govresearchgate.netacs.org

Hydride Transfer: A hydride ion (H⁻) can be transferred from the neutral N-benzylaniline molecule to the benzyl cation within the complex. nih.govresearchgate.net This results in the formation of a neutral toluene (B28343) molecule and a new immonium ion. nih.gov This process has been identified in the fragmentation of protonated this compound, leading to an ion at m/z 182. researchgate.net

Electron Transfer: A single electron transfer (SET) can occur from the neutral N-benzylaniline (which has a relatively low ionization energy) to the benzyl cation. researchgate.netacs.org This results in a neutral benzyl radical and a radical cation of N-benzylaniline. researchgate.netresearchgate.net This pathway has been confirmed to produce the ion observed at m/z 183 in the CID spectrum of protonated this compound. researchgate.net

These transfer reactions demonstrate that the benzyl cation within the complex can act not only as an electrophile but also as an oxidizing agent. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution within Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Studies

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to investigate the fragmentation pathways of protonated this compound. researchgate.net These studies reveal that the dominant fragmentation pathways are characterized by benzyl cation and proton transfer. researchgate.net Upon collisional activation, the benzyl cation can transfer from the initial nitrogen site to either the benzylic phenyl ring or the aniline phenyl ring. researchgate.net Both of these transfer pathways ultimately lead to the loss of a benzene molecule, a process that involves a 1,3-hydrogen shift. researchgate.net Further complexity arises when the benzyl cation transfers to the benzylic phenyl ring, which can be followed by either a 1,2-hydrogen shift or a 1,4-hydrogen shift. researchgate.net ESI-MS is a soft ionization technique, but in-source fragmentation can occur, making it crucial to control analytical conditions to avoid unintended fragmentation during analysis. chemrxiv.org

Solution-Phase Reactivity and Transformations

The oxidative C-N bond cleavage of this compound has been a subject of significant research, leading to the synthesis of secondary amides and other valuable compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov Traditionally, such cleavage reactions often required transition metal catalysts or stoichiometric oxidants. nih.govmdpi.com However, recent advancements have focused on more environmentally benign methods.

Visible-light-induced photoredox catalysis has emerged as a powerful and sustainable strategy for the oxidative C-N cleavage of this compound. organic-chemistry.orgnih.gov These methods offer a metal-free alternative that avoids the use of harsh oxidizing agents. organic-chemistry.org

Several studies have demonstrated the use of visible light, often from blue light-emitting diodes (LEDs), to drive the oxidation of this compound. organic-chemistry.orgrsc.org A key component of these reactions is the photocatalyst, which absorbs light and initiates the chemical transformation.

One effective metal-free photocatalyst is 9-mesityl-10-methylacridinium (B1239669) ([Acr⁺-Mes]BF₄). rsc.orgrsc.orgnih.gov In the presence of this catalyst, N,N-dibenzylanilines can be directly converted to imides. rsc.orgnih.gov The reaction is typically carried out in a solvent like acetone (B3395972). organic-chemistry.orgrsc.org Another organic photocatalyst used for the oxidative C-N cleavage of N,N-dibenzylanilines to produce secondary amides is rose bengal. organic-chemistry.orgrsc.org

The efficiency of these reactions can be influenced by various factors. For instance, in the synthesis of secondary amides using rose bengal, acetone was found to be the most effective solvent, and blue LED (456 nm) irradiation provided the highest yields. organic-chemistry.org Furthermore, the electronic nature of substituents on the this compound can affect the reaction outcome. Electron-donating groups on the benzyl substituent have been observed to increase product yields, while electron-withdrawing groups can hinder the reaction. organic-chemistry.org

Photocatalyst Product(s) Light Source Solvent
[Acr⁺-Mes]BF₄ImidesBlue LEDAcetone
Rose BengalSecondary AmidesBlue LED (456 nm)Acetone

This table summarizes the photocatalysts and conditions used in the visible-light-driven oxidation of this compound.

A significant advantage of these photoredox methods is the use of molecular oxygen (O₂) as a green and sustainable oxidant. rsc.orgrsc.orgnih.gov Oxygen from the air can be activated by the photocatalyst to form highly reactive oxygen species, such as the superoxide (B77818) radical anion (O₂˙⁻). rsc.orgrsc.org This process can occur through either an energy transfer or a photoinduced electron transfer (PET) process. rsc.org The use of molecular oxygen contributes to the high atom economy and low environmental impact of these reactions, with water often being the primary byproduct. rsc.org

Mechanistic studies, including quenching experiments and spectroscopic analysis, have provided strong evidence for the involvement of radical intermediates in these photoredox reactions. rsc.orgnih.gov The reaction pathway is believed to proceed through the formation of an α-amino radical. organic-chemistry.orgrsc.orgacs.org

The proposed mechanism with [Acr⁺-Mes]BF₄ as the photocatalyst begins with the excitation of the photocatalyst by visible light. rsc.orgnih.gov The excited photocatalyst then undergoes a single electron transfer with the this compound to generate a nitrogen radical cation and the reduced form of the photocatalyst. rsc.org This nitrogen radical cation then loses a proton (H⁺) to form an α-amino radical. rsc.orgnih.gov

Simultaneously, the reduced photocatalyst is oxidized by molecular oxygen, regenerating the original photocatalyst and producing a superoxide radical anion (O₂˙⁻). rsc.org The α-amino radical then reacts with the in-situ generated superoxide radical anion and a proton to form a hydroperoxide intermediate, which is a key step in the formation of the final imide product. rsc.orgnih.gov The involvement of the α-amino radical is a common feature in the photochemistry of tertiary amines. acs.org

Oxidative C-N Cleavage Reactions of this compound

Photoredox-Catalyzed Oxidation Mechanisms
Subsequent Oxidation to Imines and Amides

The oxidation of this compound can proceed through intermediate stages to yield imines and subsequently amides. Mechanistic studies suggest that the reaction can be initiated by the formation of an α-amino radical. organic-chemistry.orgacs.org This radical can then undergo C-N bond cleavage to generate an imine. acs.org Further oxidation of the imine intermediate leads to the formation of the corresponding amide. organic-chemistry.orgacs.org This transformation is notably achieved through visible-light-induced photoredox catalysis, offering a metal-free approach to amide synthesis. organic-chemistry.org The process often utilizes a photocatalyst, such as rose bengal, and molecular oxygen in a nonaqueous solvent like acetone. organic-chemistry.org

Regioselective Amide Synthesis from N,N-Dibenzylanilines

A visible-light-driven photoredox-catalyzed method allows for the regioselective synthesis of secondary amides from N,N-dibenzylanilines through an oxidative C-N bond cleavage. organic-chemistry.orgacs.org This process is conducted in a nonaqueous system with molecular oxygen and uses rose bengal as a photocatalyst, avoiding the need for strong oxidants. organic-chemistry.org Optimization of the reaction conditions found that acetone is the most effective solvent, and irradiation with a blue LED (456 nm) under an oxygen atmosphere provides the highest yields. organic-chemistry.org The regioselectivity is influenced by the electronic properties of the substituents on the benzyl group; electron-donating groups tend to increase the product yield, while electron-withdrawing groups can hinder the reaction. organic-chemistry.org The mechanism is proposed to proceed via an α-amino radical intermediate, which leads to the selective formation of an imine that is subsequently oxidized to the amide. organic-chemistry.orgacs.org

This methodology has been shown to be scalable, indicating its potential for industrial applications. organic-chemistry.org

Table 1: Key Features of Regioselective Amide Synthesis from N,N-Dibenzylanilines

Feature Description
Reaction Type Visible-light-induced photoredox-catalyzed oxidative C-N cleavage. organic-chemistry.orgacs.org
Catalyst Rose Bengal (metal-free photocatalyst). organic-chemistry.org
Oxidant Molecular Oxygen (O₂). organic-chemistry.org
Solvent Acetone. organic-chemistry.org
Light Source Blue LED (456 nm). organic-chemistry.org
Key Intermediate α-amino radical. organic-chemistry.orgacs.org

| Substituent Effect | Electron-donating groups on the benzyl moiety enhance yield. organic-chemistry.org |

Synthesis of Quinazolinones via Oxidative Cyclization

The synthetic utility of N,N-dibenzylanilines extends to the formation of heterocyclic structures like quinazolinones. A protocol has been developed for the conversion of 2-(dibenzylamino)benzamide to quinazolinones. organic-chemistry.orgorganic-chemistry.org This transformation is achieved through an oxidative cyclization process. organic-chemistry.org The reaction is facilitated by a visible-light-driven photoredox-catalyzed method, similar to the amide synthesis, but with the addition of an additive, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This approach provides a pathway for constructing the quinazolinone scaffold under relatively mild, nonaqueous conditions. organic-chemistry.orgacs.org The development of such methods contributes to the field of green chemistry by utilizing visible light and avoiding harsh reagents. organic-chemistry.org

Direct α-Oxygenation to Imides

A significant advancement in the reactivity of N,N-dibenzylanilines is their direct α-oxygenation to form imides. nih.govrsc.orgrsc.org This transformation is achieved using a metal-free photoredox-catalyzed system under visible light. nih.govrsc.orgrsc.org The process is characterized by its operational simplicity, high atom economy, and tolerance of various functional groups under mild reaction conditions. nih.govrsc.orgrsc.org

The direct α-oxygenation of N,N-dibenzylanilines to imides is effectively catalyzed by 9-mesityl-10-methylacridinium ([Acr⁺-Mes]BF₄) under visible light irradiation. nih.govrsc.orgmdpi.com This organic photoredox catalyst, in conjunction with molecular oxygen as a green oxidant, facilitates the efficient synthesis of imides. nih.govrsc.orgrsc.org The reaction is typically carried out in acetone, often with the addition of acetic acid, and proceeds rapidly, with significant yields achieved in as little as one hour under blue LED light. mdpi.commdpi.com This method has been successfully applied to a range of over 20 this compound substrates, demonstrating its broad applicability. mdpi.commdpi.comresearchgate.net

Table 2: Reaction Conditions for Acridinium (B8443388) Salt-Photocatalyzed α-Oxygenation

Parameter Condition
Photocatalyst 9-mesityl-10-methylacridinium ([Acr⁺-Mes]BF₄). nih.govrsc.org
Oxidant Molecular Oxygen (O₂). nih.govrsc.org
Solvent Acetone. mdpi.commdpi.com
Additive Acetic Acid. mdpi.commdpi.com
Light Source Blue LED. mdpi.commdpi.com
Reaction Time ~1 hour. mdpi.commdpi.com

| Yields | 30-92%. mdpi.commdpi.comresearchgate.net |

Experimental evidence, including control and quenching experiments, points to a radical-mediated pathway for the α-oxygenation reaction. nih.govrsc.orgrsc.org The proposed mechanism begins with the photoexcitation of the acridinium salt photocatalyst by visible light. nih.govrsc.org The excited photocatalyst then engages in a single electron transfer (SET) with the this compound substrate, generating a nitrogen radical cation and the reduced form of the photocatalyst. nih.govrsc.org This nitrogen radical cation subsequently loses a proton to form an α-amino radical. nih.govrsc.org

The reduced photocatalyst is reoxidized by molecular oxygen, which in turn generates a superoxide radical anion (O₂˙⁻). nih.govrsc.org The involvement of the superoxide radical anion is a key feature of this reaction and has been confirmed through experiments, including electron spin resonance (ESR) spectroscopy. nih.govrsc.org These studies also indicated that singlet oxygen is not involved in the reaction pathway. nih.govrsc.org The α-amino radical is then thought to react further, ultimately leading to the imide product through the action of the superoxide radical anion. acs.org

To further elucidate the reaction mechanism, Stern-Volmer quenching studies have been performed. nih.govrsc.orgrsc.org These studies involve monitoring the luminescence of the photocatalyst in the presence of potential quenchers. The experiments showed a significant decrease in the emission intensity of the excited acridinium salt photocatalyst as the concentration of this compound was increased. nih.govrsc.orgrsc.org In contrast, the addition of molecular oxygen or saturated air had a negligible effect on the emission intensity. nih.govrsc.orgrsc.org

These results provide strong evidence for a reductive quenching mechanism, where the excited state of the photocatalyst is quenched by the this compound substrate through an electron transfer process. nih.govrsc.orgrsc.org This is consistent with the proposed radical pathway initiated by the single electron transfer from the aniline derivative to the photoexcited acridinium salt. nih.govrsc.org The Stern-Volmer plot analysis, therefore, plays a crucial role in confirming the catalytic cycle of this α-oxygenation reaction. nih.govrsc.orgrsc.org

Radical Pathway and Superoxide Radical Anion Involvement

Hydrogenative Deprotection of N-Benzyl Groups

The removal of N-benzyl protecting groups via hydrogenolysis is a common transformation in organic synthesis. organic-chemistry.org For substrates like this compound, this process involves the cleavage of the carbon-nitrogen bond. Palladium-catalyzed hydrogenation is frequently employed as a sustainable method for this deprotection, valued for the ease of catalyst removal and potential for reuse. acs.orgnih.gov However, the reaction can be hampered by the strong coordination of the amine substrate and product to the palladium catalyst, which may decrease catalytic activity over time. acs.orgnih.gov This sometimes necessitates the use of higher pressures or temperatures to achieve complete deprotection. nih.gov

Palladium on carbon (Pd/C) is a standard and effective catalyst for the hydrogenative deprotection of N-benzyl groups. acs.orgnih.gov The process is a form of hydrogenolysis. fishersci.co.uk In a typical laboratory procedure, the benzylated amine is dissolved in a solvent like ethanol (B145695), and the Pd/C catalyst is added before hydrogenation is carried out under hydrogen pressure. fishersci.co.uk

To enhance the efficiency of this reaction, mixed catalytic systems have been developed. One such system combines Pd/C with niobic acid-on-carbon (Nb₂O₅/C). acs.orgnih.gov This combination has been shown to significantly facilitate the deprotection of N-benzyl groups under a hydrogen atmosphere. acs.orgnih.gov this compound, when subjected to this dual-catalyst system, can be effectively deprotected to yield aniline in excellent yields. acs.orgnih.gov The Nb₂O₅/C acts as a heterogeneous and reusable acidic co-catalyst, which can be easily prepared and removed from the reaction mixture by simple filtration. acs.orgnih.gov A key advantage of this system is that it allows for the isolation of the deprotected amine without requiring a separate neutralization step. acs.orgnih.gov

The rate and selectivity of the catalytic debenzylation of this compound derivatives are significantly influenced by the reaction conditions, including the catalyst support, solvent, and the presence of acid or base modifiers. researchgate.netacs.org Studies on 4-chloro-N,N-dibenzylaniline provide detailed insights into these effects.

Catalyst Type: While the specific type of palladium catalyst can have a strong influence on debenzylation reactions, studies on 4-chloro-N,N-dibenzylaniline showed that the turnover frequency on a Pd/C catalyst was 2–40 times higher than on palladium dispersed on other supports like SiO₂, TiO₂, and Al₂O₃. researchgate.netresearchgate.net Factors such as the use of oxidic palladium, a shell distribution of the metal on the support, and high metal loading can positively affect the reaction rate and selectivity. google.com

Acid/Base Modifiers: The presence of acid or base modifiers has a very significant effect on the reaction's outcome. researchgate.netresearchgate.net For the debenzylation of 4-chloro-N,N-dibenzylaniline, adding catalytic amounts of strong acids, such as HCl, significantly increases the rate of debenzylation while suppressing undesired side reactions like dehalogenation. researchgate.netacs.orggoogle.com The rate of deprotection for this compound increases substantially when the pH of the medium drops below the pKa of the protected amine. researchgate.netresearchgate.net Under basic conditions, debenzylation is suppressed, and other reactions like dechlorination may dominate. researchgate.net

The following table summarizes the observed effects of different modifiers on the debenzylation of 4-chloro-N,N-dibenzylaniline.

ModifierSolvent ConditionObservationOutcome
NoneNeutral, ApolarSlow overall reaction. researchgate.netacs.orgMain product is 4-chloroaniline (B138754) after extended reaction. researchgate.netacs.org
NonePolarMuch faster debenzylation and dehalogenation. researchgate.netacs.orgSignificant amounts of aniline (dehalogenation product) are formed. researchgate.netacs.org
Catalytic Strong AcidPolarSignificantly increased rate for debenzylation. researchgate.netacs.orgDehalogenation is suppressed. researchgate.netacs.org
Equimolar Strong AcidPolarSlower debenzylation compared to catalytic acid. researchgate.netacs.orgHigh intermediary amounts (>80%) of the mono-debenzylation product can be isolated. researchgate.netacs.org
Catalytic Systems for Debenzylation (e.g., Pd/C)

C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for modifying organic molecules. nih.gov In the case of aniline derivatives, achieving selectivity at positions remote from the directing amino group, such as the para-position, has been a significant challenge. nih.gov

A highly efficient method for the para-selective C-H olefination of aniline derivatives has been developed using a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.govacs.orgresearchgate.net This reaction proceeds under mild conditions with high efficiency and is noted for its operational simplicity and scalability, even under aerobic conditions. nih.govresearchgate.net The S,O-ligand is credited with the dramatic improvements in both substrate scope and the high para-selectivity observed in the reaction. nih.govresearchgate.net

The Pd/S,O-ligand catalytic system demonstrates a broad substrate scope, accommodating mono-, di-, and trisubstituted tertiary, secondary, and primary anilines. nih.govresearchgate.net this compound is an excellent substrate for this transformation. nih.govacs.org In a study exploring various tertiary aniline derivatives, this compound was olefinated with ethyl acrylate (B77674), yielding the para-substituted product with high efficiency and selectivity. nih.govacs.orgresearchgate.net

The table below presents the results for the para-selective C-H olefination of this compound and other tertiary anilines, demonstrating the effectiveness of the Pd/S,O-ligand system.

Aniline SubstrateProductYield (%)Selectivity (para:other)
N,N-Dimethylaniline(E)-ethyl 3-(4-(dimethylamino)phenyl)acrylate71>19:1
N,N-Diethylaniline(E)-ethyl 3-(4-(diethylamino)phenyl)acrylate85>19:1
This compound (E)-ethyl 3-(4-(dibenzylamino)phenyl)acrylate 73 >19:1
1-Phenylpyrrolidine(E)-ethyl 3-(4-(pyrrolidin-1-yl)phenyl)acrylate81>19:1
4-Phenylmorpholine(E)-ethyl 3-(4-morpholinophenyl)acrylate5510:1

Data sourced from studies on Pd/S,O-ligand catalyzed C-H olefination. nih.govresearchgate.net

Advanced Characterization Techniques and Computational Studies

Spectroscopic Analysis of N,N-Dibenzylaniline and Intermediates

Spectroscopic techniques are fundamental in the characterization of this compound, offering insights into its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound typically shows a series of multiplets in the aromatic region (approximately 6.7 to 7.4 ppm) corresponding to the protons on the aniline (B41778) and benzyl (B1604629) rings. A characteristic singlet appears around 4.6-4.7 ppm, which is attributed to the four protons of the two benzylic methylene (B1212753) (-CH₂-) groups. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in this compound. The spectrum displays distinct signals for the aromatic carbons and a signal for the benzylic carbons. rsc.org In a typical ¹³C NMR spectrum in CDCl₃, the benzylic carbon signal appears around 54.3 ppm. rsc.org The aromatic carbons resonate in the region of approximately 112 to 149 ppm. rsc.org For instance, one set of reported chemical shifts includes signals at 149.3, 138.7, 129.4, 128.8, 127.0, 126.8, 116.9, and 112.6 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃) Description
¹H NMR 7.42-7.21 (m, 12H), 6.82-6.75 (m, 3H) Aromatic Protons
4.72 (s, 4H) Benzylic Protons (-CH₂-)
¹³C NMR 149.3, 138.7, 129.4, 128.8, 127.0, 126.8, 116.9, 112.6 Aromatic Carbons
54.3 Benzylic Carbon (-CH₂-)

Data sourced from representative literature values. rsc.org Actual shifts may vary slightly based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key absorptions include those for C-H bonds in the aromatic rings and the C-N bond. For example, IR spectra of this compound derivatives show characteristic peaks for aromatic C-H stretching and C=C stretching. uva.nl

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3060, 3028 Aromatic C-H Stretch
~1595 C=C Aromatic Ring Stretch
~1494 C=C Aromatic Ring Stretch
~732, 696 C-H Out-of-plane Bending

Data represents typical absorption ranges. uva.nl

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight of this compound, allowing for the confirmation of its elemental composition. rsc.org Electrospray Ionization (ESI) is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, making it suitable for mass analysis. nih.gov The protonated molecule [M+H]⁺ of this compound can be observed, and its exact mass can be measured. uva.nl

Tandem mass spectrometry (ESI-MS/MS) is employed to study the fragmentation pathways of protonated this compound. researchgate.netresearchgate.net This technique provides structural information by analyzing the fragmentation patterns of the parent ion. The collision-induced dissociation of protonated this compound is dominated by benzyl cation and proton transfer pathways. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a key technique for studying the in vitro metabolism of this compound. dergipark.org.tr In these studies, the compound is incubated with liver microsomes, and HPLC is used to separate and identify potential metabolites. dergipark.org.trdergipark.org.tr For instance, the in vitro microsomal metabolism of this compound has been shown to yield mono- and di-debenzylation products, as well as phenolic metabolites. dergipark.org.tr The separation of these compounds is typically achieved using a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with detection at a specific UV wavelength. dergipark.org.tr

Gas Chromatography (GC) is a valuable method for assessing the purity of this compound. omicsonline.orgorganomation.com This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. By analyzing the resulting chromatogram, the presence of impurities can be detected and quantified. birchbiotech.com The purity is often determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. birchbiotech.com GC can be coupled with a mass spectrometer (GC-MS) for the definitive identification of any separated impurities. omicsonline.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a crucial analytical technique for monitoring the progress of reactions that synthesize this compound and for assessing its purity. The process involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent).

In the synthesis of this compound from aniline and a benzyl halide, TLC is used to track the consumption of the starting materials and the formation of the product. google.com By comparing the retention factor (Rf) of the spots from the reaction mixture with those of the starting materials and a pure sample of this compound, the progress of the reaction can be effectively monitored. du.ac.in

Table 1: TLC Parameters for Monitoring this compound Synthesis

Parameter Description
Stationary Phase Silica Gel Plate
Mobile Phase (Eluent) Petroleum ether / Ethyl acetate (B1210297) (10:1 v/v) google.com
Visualization UV light or a suitable staining agent du.ac.in

| Application | Samples of the reaction mixture and starting materials are spotted on the same plate for direct comparison. google.comdu.ac.in |

Flash Column Chromatography

Flash column chromatography is a preparative technique used for the efficient purification of this compound from crude reaction mixtures. uva.nl This method utilizes a stationary phase, typically silica gel, packed in a column. The crude product is loaded onto the column and a solvent or a mixture of solvents (eluent) is pushed through the column under pressure. This allows for the separation of this compound from byproducts and unreacted starting materials based on their polarity. The selection of the eluent system is critical for achieving good separation and is often guided by preliminary TLC analysis. uva.nl

Table 2: Exemplary Flash Column Chromatography Conditions for this compound Purification

Stationary Phase Eluent System (v/v) Context/Derivative Source
Silica Gel Ethyl acetate / Hexane (1:1) Purification of this compound rsc.org
Silica Gel Pentane / Dichloromethane (9:1) Purification of N-benzyl-3-chloro-2-methylaniline uva.nl
Silica Gel Pentane / Ethyl acetate (25:1) Purification of N-benzyl-2,3-difluoroaniline uva.nl

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the behavior of this compound at a molecular level. Theoretical studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, understanding reactivity, and predicting molecular properties. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations have become an indispensable tool for investigating complex reaction pathways that are difficult to probe experimentally. frontiersin.orgfrontiersin.org For this compound and related compounds, DFT has been employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby clarifying the underlying mechanisms of its formation and fragmentation. researchgate.netnih.govacs.org

The fragmentation of protonated this compound has been studied in detail using electrospray tandem mass spectrometry, with DFT calculations providing theoretical support for the proposed mechanisms. researchgate.netnih.gov These studies reveal that the fragmentation is dominated by competitive benzyl cation transfer and proton transfer reactions. researchgate.netnih.gov

Upon collisional activation, the initial step involves the transfer of a benzyl cation from the nitrogen atom to either the aniline phenyl ring or one of the benzylic phenyl rings. researchgate.netnih.gov This transfer is a key step that initiates subsequent rearrangements. Following the benzyl cation transfer, a series of proton shifts (e.g., 1,2-H, 1,3-H, or 1,4-H shifts) occur, leading to the competitive loss of neutral molecules like benzene (B151609), diphenylmethane (B89790), or aniline. researchgate.netnih.gov DFT calculations were performed to determine the energy barriers for these different pathways, confirming that the benzyl cation/proton transfer mechanism is energetically favorable. researchgate.netnih.govacs.org This detailed mechanistic understanding enriches the knowledge of the gas-phase reactivity of protonated N-benzyl compounds. nih.gov

DFT studies are also pivotal in understanding and predicting the regioselectivity of reactions, such as C-H functionalization. The palladium-catalyzed para-selective C-H olefination of this compound is a notable example. researchgate.netacs.orgru.nl While experimental results show a high preference for functionalization at the para position of the aniline ring, DFT calculations help to explain the origin of this selectivity. acs.org

Theoretical studies on similar systems suggest that the ligand associated with the metal catalyst plays a crucial role in controlling the site selectivity. rsc.org By modeling the key steps of the catalytic cycle, such as C-H activation and reductive elimination, DFT can predict which position on the aromatic ring is most likely to react. rsc.org These calculations indicate that factors like the electronic properties of the substrate and the steric environment created by the catalyst-ligand complex govern the reaction's outcome. ru.nlrsc.org This predictive power is essential for the rational design of new catalysts and for optimizing reaction conditions to achieve desired isomers.

Elucidation of Benzyl Cation and Proton Transfer Pathways

Molecular Modeling and Simulation Approaches

Beyond reaction mechanisms, molecular modeling and simulation approaches are used to investigate the electronic and optical properties of systems containing the this compound moiety. For instance, DFT and time-dependent DFT (TD-DFT) methods have been used to study dyes that incorporate this compound as an electron-donating group. researchgate.net These simulations calculate properties like molecular orbital energies (HOMO/LUMO), absorption spectra, and charge transfer characteristics. researchgate.net Such studies are valuable in the field of materials science for designing novel molecules with specific optical properties for applications in devices like dye-sensitized solar cells. researchgate.net

Applications and Significance in Medicinal and Materials Chemistry

N,N-Dibenzylaniline as a Building Block in Organic Synthesis

The utility of this compound as a foundational molecule in organic synthesis is well-documented. cymitquimica.comwikipedia.org It is a key intermediate for producing a variety of organic compounds, including those with applications in the pharmaceutical and agrochemical industries. google.com

This compound and its derivatives are instrumental in the synthesis of imides and amides, which are crucial functional groups in many biologically active compounds. nih.gov

Recent research has highlighted several methods for the conversion of N,N-dibenzylanilines into these important structures. One notable method involves a visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines to produce secondary amides. organic-chemistry.orgacs.org This process is efficient and avoids the need for harsh metal catalysts. organic-chemistry.org The reaction is believed to proceed through an α-amino radical intermediate, which then leads to the formation of an imine that is subsequently oxidized to the amide. acs.orgorganic-chemistry.org This method has demonstrated good functional group tolerance and scalability. organic-chemistry.org

Another approach utilizes a metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to synthesize imides. nih.govresearchgate.net This reaction employs a photocatalyst and molecular oxygen as a green oxidant under visible light, offering operational simplicity and high atom economy. nih.gov The reaction mechanism is thought to involve a radical pathway and a superoxide (B77818) radical anion. nih.govresearchgate.net

The following table summarizes the synthesis of various imides from substituted N,N-dibenzylanilines using a photoredox-catalyzed α-oxygenation reaction. researchgate.net

EntryR¹ Substituent on Aniline (B41778) RingR² Substituent on Benzyl (B1604629) RingProductYield (%)
4a H2-MeN-(2-methylbenzoyl)-N-phenyl-2-methylbenzamide53
4b H4-MeN-(4-methylbenzoyl)-N-phenyl-4-methylbenzamide70
4c H4-FN-(4-fluorobenzoyl)-N-phenyl-4-fluorobenzamide65
4d H3-ClN-(3-chlorobenzoyl)-N-phenyl-3-chlorobenzamide60
4e H4-ClN-(4-chlorobenzoyl)-N-phenyl-4-chlorobenzamide68

Data sourced from: researchgate.net

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. nih.govbrieflands.com this compound derivatives have been utilized as intermediates in the synthesis of these important scaffolds.

A visible-light-driven photoredox-catalyzed protocol has been developed for the conversion of 2-(dibenzylamino)benzamide, a derivative of this compound, into quinazolinones. organic-chemistry.orgorganic-chemistry.org This method employs an additive, such as ammonium (B1175870) persulfate, to facilitate the oxidative cyclization. organic-chemistry.org This approach provides a regioselective and sustainable pathway for synthesizing quinazolinones. organic-chemistry.org The synthesis of quinazolinones often involves the formation of a benzamide (B126) intermediate, which can be derived from this compound precursors. researchgate.net

Precursor for Imides and Amides

Role in Medicinal Chemistry Research

The structural motif of this compound is relevant to medicinal chemistry, particularly as a precursor to nitrogen-containing heterocyclic compounds that form the basis of many therapeutic agents. researchgate.netsci-hub.se

Nitrogen-containing heterocycles are privileged structures in drug discovery, appearing in a vast number of natural products and synthetic drug molecules. sci-hub.sersc.org The synthesis of these scaffolds is a key area of research in medicinal chemistry. sci-hub.seethz.ch Tertiary amines, including this compound, can be transformed to construct a variety of N-heterocycles. researchgate.netrsc.org

The in vitro metabolic fate of this compound has been studied, revealing the formation of dealkylation products and phenolic metabolites. dergipark.org.tr Understanding the metabolism of such compounds is crucial in drug design and development. dergipark.org.tr

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel compounds with similar biological activity to a known active compound but with a different core structure. nih.govbhsai.org This approach can lead to new intellectual property and improved pharmacological properties. nih.govniper.gov.in The general goal is to discover equipotent compounds with novel backbones that possess enhanced characteristics. nih.govbhsai.org

Strategies for scaffold hopping are diverse and can range from simple heterocycle replacements to more complex topology-based approaches. nih.gov The design of novel hexacyclic scutellarein (B1681691) derivatives with a 1,3-oxazine ring, for example, utilized a scaffold hopping strategy to improve anticoagulant and antioxidant activity. eurekaselect.com This highlights how modifying a known scaffold can lead to compounds with enhanced therapeutic potential. eurekaselect.com

The design and synthesis of novel bioactive compounds often rely on the use of versatile building blocks and strategic chemical modifications. This compound and its derivatives can serve as starting points for the creation of new molecular entities with potential therapeutic applications. dergipark.org.tr For instance, the synthesis of novel quinazolinone derivatives containing pyrazole (B372694) carbamide moieties has been pursued to develop new antifungal agents. mdpi.com

The study of this compound's metabolism, which shows the formation of various metabolites, provides insights that can guide the design of new drugs with desired metabolic profiles. dergipark.org.tr Furthermore, derivatives of this compound have been incorporated into fluorescent probes for detecting reactive nitrogen species like peroxynitrite, indicating their utility in developing tools for biological research. rsc.org

Scaffold Hopping Strategies for Drug Discovery

(Specific pharmaceutical applications if identified)

While this compound is primarily recognized as an intermediate in organic synthesis, its direct pharmaceutical applications are not extensively documented in publicly available research. However, its derivatives and its role as a precursor are of significance in medicinal chemistry. For instance, this compound serves as a foundational structure for synthesizing biologically active compounds. It is a key intermediate in the production of various pharmaceuticals. google.com

Recent research has highlighted the efficient synthesis of imides from this compound and its derivatives using metal-free photoredox catalysis. rsc.orgnih.gov Imides are crucial structural motifs found in many pharmaceutically active compounds. rsc.orgnih.gov This method offers a green and atom-economical approach to producing these valuable pharmaceutical building blocks. rsc.orgnih.gov The reaction involves the direct α-oxygenation of N,N-dibenzylanilines to imides under visible light, using molecular oxygen as the oxidant. rsc.orgnih.gov

The following table summarizes the synthesis of various imide derivatives from substituted N,N-dibenzylanilines, demonstrating the versatility of this chemical transformation in generating structures with potential pharmaceutical relevance.

Substrate (this compound Derivative)Product (Imide)Yield (%)
This compoundN-benzoyl-N-phenylbenzamide85
N,N-dibenzyl-4-methylanilineN-(4-methylbenzoyl)-N-(p-tolyl)benzamide82
N,N-dibenzyl-4-methoxyanilineN-(4-methoxybenzoyl)-N-(4-methoxyphenyl)benzamide80
N,N-dibenzyl-4-fluoroanilineN-(4-fluorobenzoyl)-N-(4-fluorophenyl)benzamide75
N,N-dibenzyl-4-chloroanilineN-(4-chlorobenzoyl)-N-(4-chlorophenyl)benzamide72
N,N-dibenzyl-4-bromoanilineN-(4-bromobenzoyl)-N-(4-bromophenyl)benzamide70
4-bromo-N,N-bis(4-methylbenzyl)anilineN-(4-methylbenzoyl)-N-(4-bromophenyl)-4-methylbenzamide78
N,N-bis(4-methoxybenzyl)anilineN-(4-methoxybenzoyl)-N-phenyl-4-methoxybenzamide76
Data sourced from research on metal-free photoredox-catalyzed synthesis of imides. rsc.org

Relevance in Material Science and Agrochemicals

This compound and its derivatives also find applications as intermediates in the manufacturing of materials and agrochemicals. google.comnih.gov

In the field of material science, this compound has been utilized as a catalyst in the polymerization of benzoxazines. rsc.org Benzoxazines are a class of thermosetting resins known for their high performance and potential applications in industries such as aerospace and automotive. rsc.org Research has shown that the presence of this compound as a catalyst influences the chain propagation mechanism during the curing of benzoxazine, leading to step polymerization. rsc.org This control over the polymerization process is crucial for tailoring the final properties of the polybenzoxazine material. rsc.org

Furthermore, the imide compounds synthesized from this compound have applications in material science, including their use in organic photovoltaics. rsc.orgnih.gov

(Specific material science applications if identified)

Use as an Internal Standard in High-Throughput Experimentation

A significant application of this compound in modern chemical research is its use as an internal standard in high-throughput experimentation (HTE). domainex.co.ukacs.org HTE involves conducting a large number of chemical reactions in parallel, often on a microscale, to rapidly screen and optimize reaction conditions. acs.org

In this context, this compound is added to each reaction vessel at a known concentration before analysis by techniques such as Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). domainex.co.uk By comparing the peak area of the reaction product to the consistent peak area of the internal standard (this compound), chemists can accurately quantify the reaction yield and reliably compare the outcomes of different reactions. domainex.co.uk This method helps to mitigate potential variations arising from the analytical instrumentation. domainex.co.uk

For example, in the optimization of a Suzuki-Miyaura cross-coupling reaction, this compound was used as an internal standard to analyze the reaction samples via UPLC-MS. domainex.co.uk The yield of each reaction was determined by dividing the product peak area by the peak area of this compound. domainex.co.uk This allowed for the creation of a heatmap to visualize the performance of different catalysts, bases, and solvents, thereby identifying the optimal reaction conditions. domainex.co.uk Similarly, it has been employed as an internal standard in the development of other chemical transformations, such as C-H activation reactions.

Environmental Fate and Degradation Studies

Metabolic Fate Studies of N,N-Dibenzylaniline

The metabolic fate of this compound has been investigated through in vitro studies to understand how it is processed in biological systems. These studies typically use liver microsomes, which contain enzymes responsible for metabolizing foreign compounds.

In vitro studies using rat liver microsomal preparations have been conducted to elucidate the metabolic pathways of this compound (DBAN). dergipark.org.tr These experiments, which involve incubating the compound with microsomes and an essential cofactor like NADPH, aim to identify the resulting transformation products. dergipark.org.tr The primary metabolic routes observed for this compound are C-oxidation (specifically hydroxylation) and N-dealkylation. dergipark.org.tr

The metabolism of this compound in rat microsomes primarily proceeds through oxidation at the carbon atoms (C-oxidation). dergipark.org.tr This process leads to the formation of three distinct phenolic metabolites. dergipark.org.tr In contrast, N-oxidation, which would lead to the formation of an N-oxide, was not observed for this compound under the experimental conditions. dergipark.org.tr Furthermore, the study confirmed that this compound did not produce the corresponding amide as a metabolite. dergipark.org.tr

Dealkylation was identified as a major metabolic pathway for this compound. dergipark.org.tr This process involves the removal of the benzyl (B1604629) groups attached to the nitrogen atom. The study demonstrated that this compound undergoes both mono- and di-debenzylation, resulting in the formation of N-benzylaniline and aniline (B41778), respectively. dergipark.org.tr

While other tertiary amines investigated in the same study, such as N-ethyldibenzylamine (EDBA) and tribenzylamine (B1683019) (TBA), yielded their corresponding N-oxide metabolites, this compound did not. dergipark.org.tr This highlights a key difference in the metabolic fate of this compound compared to other structurally related tertiary amines. dergipark.org.tr The enzymes responsible for N-dealkylation are primarily cytochrome P450 isozymes. nih.govnih.gov

The established metabolic products of this compound from in vitro rat microsomal studies are summarized below. dergipark.org.tr

Table 1: Identified In Vitro Metabolites of this compound

Metabolite TypeSpecific Metabolite(s)Pathway
C-Oxidation Three distinct phenolic productsHydroxylation
N-Dealkylation N-Benzylaniline (mono-debenzylation)Dealkylation
Aniline (di-debenzylation)Dealkylation

Data sourced from DergiPark. dergipark.org.tr

The physicochemical properties of a compound, particularly its basicity (pKa) and lipophilicity (logP), significantly influence its metabolic pathways. dergipark.org.trdrughunter.com The study on this compound and other related tertiary amines was designed to investigate this relationship. dergipark.org.tr

A key finding was that metabolic N-oxidation is highly dependent on the basicity of the molecule's nitrogen atom; this pathway is more likely for compounds with a basic nitrogen center. dergipark.org.tr For less basic or non-basic nitrogenous compounds, oxidation at the α-carbon (leading to dealkylation) becomes the more favorable route. dergipark.org.tr this compound, being a less basic amine compared to aliphatic tertiary amines, favors C-oxidation and dealkylation over N-oxidation. dergipark.org.tr

Table 2: Physicochemical Properties and Metabolism of this compound

CompoundpKalogPMajor Metabolic Pathways Observed
This compound 1.995.37Dealkylation, Phenolic Hydroxylation

Data sourced from DergiPark. dergipark.org.tr

In Vitro Microsomal Metabolism in Biological Systems

Dealkylation Metabolites and N-Oxides

Environmental Degradation Pathways

Beyond biological metabolism, the fate of this compound in the environment is determined by various degradation processes. One of the most significant abiotic pathways is photochemical degradation, driven by exposure to sunlight.

Photolysis is a process where light energy causes the breakdown of chemical bonds. ucanr.edu For many organic compounds, this is a primary degradation pathway in sunlit environments like the surface of water bodies and soil. ucanr.edupjoes.com

Recent studies have demonstrated an efficient method for the degradation of N,N-Dibenzylanilines through visible-light-mediated photoredox catalysis. nih.gov This process involves the direct α-oxygenation of this compound to yield an imide, specifically N-benzoyl-N-benzylaniline. nih.gov The reaction uses a metal-free photocatalyst (9-mesityl-10-methylacridinium) and molecular oxygen as a green oxidant under mild conditions. nih.gov Quenching experiments confirmed that the excited state of the photocatalyst is quenched by this compound, initiating the radical-based reaction pathway. nih.gov

While direct photolysis in water and on soil can occur, the rate and products are influenced by the surrounding environmental matrix. ucanr.edupjoes.com For instance, substances like humic acids present in natural waters can act as photosensitizers, potentially accelerating degradation. pjoes.com The presence of water is often crucial for the photodegradation of chemicals on soil surfaces. ucanr.edu

Table 3: Photochemical Oxygenation of this compound

ReactantCatalyst/ConditionsMajor Product
This compound[Acr⁺-Mes]BF₄, Visible Light, O₂N-Benzoyl-N-benzylaniline

Data sourced from Royal Society of Chemistry. nih.gov

Compound Index

Biodegradation by Microorganisms in Soil and Water

The biodegradation of this compound in soil and water environments is not extensively documented in dedicated studies. However, the metabolic fate of tertiary aromatic amines as a class of compounds provides insights into potential degradation pathways. Microorganisms, including bacteria and fungi, are known to metabolize a wide range of organic pollutants, although tertiary amines can be more resistant to degradation compared to primary or secondary amines. researchgate.netmiljodirektoratet.nonih.gov The structural complexity and stability of compounds with tertiary or quaternary nitrogen can make them biologically more stable. nih.gov

For tertiary amines, a common microbial degradation pathway involves enzymatic attack on the N-alkyl groups. miljodirektoratet.nooup.com The process of N-dealkylation, mediated by microbial monooxygenases, would cleave one or both benzyl groups from the nitrogen atom. This would lead to the formation of intermediates such as N-benzylaniline (a secondary amine) and benzaldehyde (B42025), with the eventual formation of aniline and benzoic acid. These intermediates are generally more amenable to further microbial degradation. oup.com Another potential, though less common, pathway is N-oxidation, which would form this compound-N-oxide. dergipark.org.tr

The success and rate of biodegradation are dependent on numerous environmental factors. nih.gov Key factors include the presence of adapted microbial populations, oxygen availability (aerobic vs. anaerobic conditions), pH, temperature, and the presence of other carbon and nutrient sources. miljodirektoratet.noacs.org Aerobic degradation pathways are generally more effective for aromatic compounds. nih.gov In many cases, the degradation of complex molecules at low concentrations proceeds via co-metabolism, where the microbe utilizes another primary substrate for growth while fortuitously degrading the contaminant. nih.gov Some aromatic amines have been shown to be persistent and are not readily biodegraded in standard tests, which may be due to their toxicity to the unadapted microorganisms used in such assays. nih.gov

A study on the biotransformation of various amine-containing micropollutants in activated sludge found that N-oxidation and N-dealkylation were primary transformation pathways. ethz.ch While this compound was not among the tested compounds, the study reinforces that these pathways are central to the microbial metabolism of tertiary amines.

Hydrolysis and Other Abiotic Transformations

Abiotic transformation processes are chemical reactions that occur without the involvement of microorganisms. For this compound, the most common abiotic processes to consider are hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. However, most amines are resistant to hydrolysis in aqueous solutions under typical environmental pH conditions (pH 4-9). nih.govacs.org The carbon-nitrogen bonds in this compound are generally stable and not susceptible to cleavage by water in the absence of catalysts or extreme conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Other Abiotic Transformations: While not explicitly requested, photolysis (degradation by sunlight) can be a relevant abiotic pathway for aromatic compounds. However, specific data on the photodegradation of this compound in water or on soil surfaces is not readily available in the reviewed literature. One study noted that a visible-light-driven photoredox-catalyzed oxidative C-N cleavage of N,N-dibenzylanilines can occur, but this was under specific laboratory conditions using a catalyst and not representative of typical environmental processes. organic-chemistry.org In general, abiotic oxidation by dissolved oxygen and photochemical degradation are considered less important removal pathways for many aromatic amines compared to biodegradation. nih.gov

Environmental Monitoring and Risk Assessment

Environmental monitoring and risk assessment for industrial chemicals like this compound are critical for understanding their potential impact on ecosystems. sustainability-directory.com The process for aromatic amines typically follows a tiered approach, evaluating environmental exposure, fate, and effects. nih.govcanada.ca

A comprehensive environmental risk assessment (ERA) for this compound would evaluate its potential for P ersistence, B ioaccumulation, and T oxicity (PBT). nih.gov

Persistence: As discussed, tertiary amines can be resistant to degradation. researchgate.net Without specific experimental data, persistence would be estimated using models based on the chemical's structure.

Bioaccumulation: The potential for a chemical to accumulate in organisms is often estimated by its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a tendency to bioaccumulate in fatty tissues.

Toxicity: The toxicity of aromatic amines to aquatic organisms (e.g., fish, daphnia, algae) and other environmental receptors would need to be determined through ecotoxicological studies. acs.orgacs.org Many aromatic amines are known to be toxic, and some are classified as carcinogenic or mutagenic. acs.orgresearchgate.net

Given the widespread use of aromatic amines, regulatory bodies in various regions have established frameworks for their assessment. canada.cawur.nl For substances with limited experimental data, risk assessment often relies on data from structurally similar chemicals (analogues) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models predict a substance's properties and potential effects based on its chemical structure.

Monitoring of Degradation Products in Environmental Compartments (if applicable)

Effective environmental monitoring requires reliable analytical methods to detect not only the parent compound but also its significant degradation products. Based on the potential biodegradation pathways for this compound, the primary degradation products expected in soil and water would be aniline and benzylamine (B48309).

Several analytical techniques are available for the determination of these and other aromatic amines in environmental samples. imrpress.com These methods often require a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove interfering substances from the complex sample matrix (e.g., soil or wastewater). imrpress.commdpi.com

Commonly employed analytical methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC is a robust technique for separating and quantifying aromatic amines in aqueous samples. nih.govepa.gov

Gas Chromatography (GC): Typically coupled with a Mass Spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), GC is highly effective for analyzing a wide variety of anilines. epa.gov

Capillary Electrophoresis (CE): CE is an alternative technique that offers high separation efficiency and requires minimal use of organic solvents. imrpress.commdpi.com

The table below summarizes some validated methods for potential degradation products.

Table 1: Analytical Methods for Monitoring Potential Degradation Products of this compound

Degradation Product Analytical Method Sample Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
Aniline HPLC-MS/MS Freshwater LOQ: 10 ng/mL nih.gov
Aniline Capillary Electrophoresis (CZE) River Water LOD: 0.29–0.43 ng/mL mdpi.com
Various Anilines GC-NPD Industrial Wastewater Low parts-per-billion (ppb) epa.gov
Benzylamine HPLC-MS/MS Freshwater (Used as internal standard) nih.gov

Q & A

Q. What are the standard synthetic methodologies for preparing N,N-dibenzylaniline, and how are the products characterized?

this compound is synthesized via N-alkylation of aniline with benzyl halides or alcohols. A solvent- and catalyst-free ultrasonic method yields high purity products, confirmed by IR spectroscopy (disappearance of N–H peaks at ~3330–3500 cm⁻¹) and NMR analysis (aromatic proton signals at δ 7.25–6.63 ppm and CH₂ groups at δ 4.66 ppm) . Heterogeneous catalysis using iridium/graphene nanocomposites (GIrNC) optimizes selectivity: at 110°C with 0.185 g/mmol catalyst loading, >95% dialkylation (this compound) is achieved, while lower loadings favor monoalkylation .

Q. What spectroscopic and physical data are critical for verifying the structural integrity of this compound?

Key data include:

  • Melting Point : 339–341 K .
  • IR Spectroscopy : Absence of N–H stretches (confirms dibenzylation) and aromatic C–C stretches at 1615–1497 cm⁻¹ .
  • ¹H NMR : 15 aromatic protons (δ 7.25–6.63 ppm) and two CH₂ groups (δ 4.66 ppm, singlet) .
  • ¹³C NMR : Signals for quaternary carbons (aromatic) and benzylic CH₂ groups .

Q. How does this compound function as an intermediate in organic synthesis?

It serves as a precursor for:

  • Imides : Photoredox-catalyzed oxygenation under visible light (using Acrc-Mesc⁺) converts it to imides via radical intermediates, validated by Stern–Volmer quenching studies .
  • Coordination Chemistry : Forms π-complexes with transition metals (e.g., PdCl₂) for ligand-exchange reactions .
  • Dye Synthesis : Used in preparing sulfonamide-based dyes (e.g., weak acid brilliant blue 5GM) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in photoredox catalysis versus thermal alkylation?

  • Photoredox Oxygenation : A radical propagation mechanism is proposed, where the excited photocatalyst (Acrc-Mesc⁺) abstracts a hydrogen atom from the benzylic C–H bond (BDE = 85 kcal/mol), generating a radical intermediate that reacts with O₂ to form imides .
  • Thermal Alkylation : Iridium/graphene catalysts promote sequential N-alkylation via dehydrogenation-condensation pathways, with selectivity controlled by catalyst loading and temperature .

Q. How can researchers resolve contradictions in reported bond dissociation energies (BDEs) for this compound’s benzylic C–H bonds?

The experimental BDE of 85 kcal/mol for benzylic C–H bonds (measured via photoredox studies) may conflict with computational models. Discrepancies arise from solvent effects (aprotic vs. protic media) and methodology (dynamic NMR vs. calorimetry). For instance, dissociation rates of N,N-dibenzylanilinium ions in aprotic solvents depend on chloride anion affinity, altering apparent BDEs .

Q. What strategies optimize para-selective functionalization of this compound derivatives?

Gold-catalyzed alkynylation achieves para-selectivity by leveraging steric hindrance from the two benzyl groups. Using TIPS-EBX as an alkyne source in iPrOH at 80°C, para-alkynylation is favored (14% yield), though competing side reactions require precise control of conversion rates .

Q. How do solvent and catalyst systems influence the selectivity of this compound in complex molecule synthesis?

  • Solvent-Free Ultrasonic Conditions : Enhance reaction efficiency and reduce byproducts (e.g., imines) .
  • Palladium Catalysis : Enables vinylation at ortho positions via π-complex intermediates, but selectivity depends on counterion (Br⁻ vs. SCN⁻) .
  • Base-Free Alkylation : Iridium/graphene systems eliminate the need for bases, simplifying purification and improving atom economy .

Methodological Best Practices

  • Contradiction Analysis : Cross-validate BDE values using multiple techniques (e.g., NMR kinetics vs. photoredox quenching ).
  • Reaction Optimization : Screen solvent polarity (e.g., iPrOH for alkynylation vs. DMSO for NMR analysis ).
  • Data Reproducibility : Reference standardized spectral databases (e.g., NIST Chemistry WebBook) for NMR/IR comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.